2-cyclopropyl-1H-pyrrole-3-carboxylic acid

Fragment-Based Drug Design Lipophilicity Optimization Blood-Brain Barrier Permeability

2-Cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS 1484637-07-1, molecular weight 151.16 g/mol, formula C₈H₉NO₂) is a pyrrole-3-carboxylic acid building block bearing a cyclopropyl substituent at the 2-position. This compound belongs to the class of cycloalkylpyrrole-3-carboxylic acids, which have been described in patents as ligands for GABAA receptor benzodiazepine sites and as intermediates for active pharmaceutical ingredient synthesis.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1484637-07-1
Cat. No. B1381968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1H-pyrrole-3-carboxylic acid
CAS1484637-07-1
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CN2)C(=O)O
InChIInChI=1S/C8H9NO2/c10-8(11)6-3-4-9-7(6)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
InChIKeyXVRQMDZZTUWKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS 1484637-07-1) – Core Fragment Properties for Procurement Assessment


2-Cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS 1484637-07-1, molecular weight 151.16 g/mol, formula C₈H₉NO₂) is a pyrrole-3-carboxylic acid building block bearing a cyclopropyl substituent at the 2-position [1]. This compound belongs to the class of cycloalkylpyrrole-3-carboxylic acids, which have been described in patents as ligands for GABAA receptor benzodiazepine sites and as intermediates for active pharmaceutical ingredient synthesis [2]. Its heterocyclic scaffold makes it a useful starting material for medicinal chemistry programs targeting kinase, GABAA, CCR5, and other receptors [3]. The compound is typically supplied with a minimum purity of 95% and is recommended for long-term storage in cool, dry conditions .

Why Unsubstituted Pyrrole-3-carboxylic Acid Cannot Substitute for 2-Cyclopropyl-1H-pyrrole-3-carboxylic Acid


Pyrrole-3-carboxylic acid (CAS 931-03-3) and other 2-unsubstituted analogs lack the cyclopropyl ring that imparts distinct steric bulk, increased logP, and altered electronic properties at the 2-position. The cyclopropyl substituent confers enhanced chemical diversity for fragment-based screening and influences receptor binding geometries, as demonstrated in Notum carboxylesterase inhibitor programs published in the Journal of Medicinal Chemistry [1]. Patents from Pfizer and SmithKline Beecham indicate that cycloalkyl substitution is critical for achieving high affinity and selectivity at GABAA benzodiazepine sites and CCR5 receptors, respectively [2][3]. Procurement decisions must therefore distinguish substituted from unsubstituted pyrrole-3-carboxylic acids to avoid compromising library diversity or lead optimization outcomes.

Quantitative Differentiation of 2-Cyclopropyl-1H-pyrrole-3-carboxylic acid from Unsubstituted and 2-Methyl Analogs


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted Pyrrole-3-carboxylic Acid

2-Cyclopropyl-1H-pyrrole-3-carboxylic acid has a computed XLogP3 of 0.8 [1], which is significantly higher than that of the unsubstituted parent pyrrole-3-carboxylic acid (XLogP3 approximately 0.2-0.3) [2]. This difference reflects the lipophilic contribution of the cyclopropyl ring and predicts improved membrane permeability and blood-brain barrier penetration potential.

Fragment-Based Drug Design Lipophilicity Optimization Blood-Brain Barrier Permeability

Topological Polar Surface Area (TPSA) Consistency with CNS Drug-Like Space

The compound's computed TPSA of 53.1 Ų [1] is identical to that of unsubstituted pyrrole-3-carboxylic acid, indicating that the cyclopropyl substitution does not alter hydrogen-bonding potential. The TPSA remains within the favorable range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų). This contrasts with larger analogs (e.g., 2-phenylpyrrole-3-carboxylic acid), which have higher TPSA and may be less suited for CNS applications.

TPSA CNS Druglikeness Oral Bioavailability

Rotatable Bond Count and Conformational Restriction vs. 2-Ethyl-pyrrole-3-carboxylic acid

2-Cyclopropyl-1H-pyrrole-3-carboxylic acid has a rotatable bond count of 2 (C–Cyclopropyl and C–COOH) [1]. A common flexible analog, 2-ethyl-1H-pyrrole-3-carboxylic acid, would possess 3 rotatable bonds (C–C ethyl bond). The reduced conformational flexibility of the cyclopropyl analog can improve binding entropy and increase the likelihood of forming rigid, high-quality interactions in protein binding sites, a principle recognized in fragment-based lead generation literature [2].

Conformational Restriction Ligand Efficiency Entropic Considerations

Hydrogen Bond Donor/Acceptor Profile Matches Rule-of-Three Fragment Space

The compound has 2 hydrogen bond donors (COOH) and 2 hydrogen bond acceptors (COOH carbonyl, pyrrole nitrogen) [1], giving a total HBD+HBA count of 4. This is well within the ‘Rule of Three’ (HBD ≤ 3, HBA ≤ 3, total ≤ 6) commonly applied for fragment library design. Many commercial 2-alkyl-pyrrole-3-carboxylic acids with additional heteroatom substituents exceed these guidelines, which can reduce screening suitability.

Fragment-Based Screening Rule of Three Library Design

Commercial Purity Benchmark: 95% Minimum vs. Typical Technical-Grade Pyrrole-3-carboxylic acid

The compound is supplied with a minimum purity specification of 95% as confirmed by AKSci product datasheet . In contrast, baseline pyrrole-3-carboxylic acid is often offered at 98% purity (Thermo Scientific, Alfa Aesar), but batch-to-batch consistency can vary when cyclopropyl substitution introduces synthetic challenges. The documented 95% floor provides a verifiable quality standard for procurement, though it is slightly lower than the 98% typical of the unsubstituted parent [1].

Purity Specification Procurement Quality Control

Prioritized Application Scenarios for 2-Cyclopropyl-1H-pyrrole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS Receptors

With an XLogP3 of 0.8 and TPSA of 53.1 Ų, this compound occupies a favorable position in CNS drug-like chemical space [4]. Its cyclopropyl substituent provides conformational restriction while maintaining low TPSA, making it a logical inclusion in fragment libraries designed for GABAA receptor benzodiazepine site screening, as described in the Pfizer patent family [2].

Building Block for CCR5 Antagonist Synthesis

Cyclopropyl-substituted pyrrole-3-carboxylic acids are explicitly claimed in SmithKline Beecham's CCR5 antagonist patents [4]. The 2-cyclopropyl substitution pattern of this compound maps directly onto the core scaffold required for CCR5 antagonism, making it a direct starting material for synthesizing analogs targeting HIV entry inhibition, asthma, and autoimmune diseases.

Lead Optimization of Notum Carboxylesterase Inhibitors

The 2020 Journal of Medicinal Chemistry publication by Mahy et al. demonstrated that pyrrole-3-carboxylic acid fragments bind in the palmitoleate pocket of Notum [4]. The cyclopropyl substituent at the 2-position of this compound introduces steric bulk that can be exploited in structure-based design to improve selectivity over related esterases, a key optimization goal not achievable with unsubstituted pyrrole-3-carboxylic acid.

Conformationally Restricted Fragment for Entropy-Driven Binding Optimization

With only 2 rotatable bonds versus 3 for the 2-ethyl analog, this compound offers entropic advantages in protein-ligand binding [4]. Procurement for fragment-based drug discovery programs that prioritize pre-organized ligands will benefit from the reduced conformational penalty, potentially leading to higher hit rates in biophysical screening cascades (SPR, NMR, DSF).

Quote Request

Request a Quote for 2-cyclopropyl-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.